molecular formula C18H12ClNO4 B5596496 methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate

methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate

Cat. No.: B5596496
M. Wt: 341.7 g/mol
InChI Key: MUEIBUHFCMKAMK-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound features a naphthoquinone moiety linked to a benzoate group through an amino linkage, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and solvents to enhance yield and purity. Commonly used catalysts include Lewis acids like cerium chloride, which can facilitate the reaction and improve product yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more reactive quinone species, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate involves its interaction with cellular targets, leading to various biological effects. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the compound can inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate is unique due to its specific structural features, such as the benzoate group linked through an amino linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c1-24-18(23)10-6-8-11(9-7-10)20-15-14(19)16(21)12-4-2-3-5-13(12)17(15)22/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEIBUHFCMKAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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